molecular formula C29H36O5 B1258873 schweinfurthin G

schweinfurthin G

Cat. No. B1258873
M. Wt: 464.6 g/mol
InChI Key: CGJIPMVTBQUUQL-GEDZTWKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schweinfurthin G is a stilbenoid that is the 3-deoxy derivative of vedelianin. Isolated from Macaranga alnifolia, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a cyclic ether, an organic heterotricyclic compound, a member of resorcinols and a stilbenoid. It derives from a vedelianin.

Scientific Research Applications

Cytotoxicity and Cellular Impact

Schweinfurthin G, part of the schweinfurthin family, has been studied for its unique cytotoxic effects on cancer cells. Research has shown that schweinfurthins exhibit low nanomolar activities against several cell types, including human-derived glioblastoma cell lines, while having minimal impact on other cell lines at the same concentration levels. This selective cytotoxicity has led to the synthesis of various schweinfurthin analogues to explore different facets of the pharmacophore, particularly variations at the C-5 position, to understand their biological activity in cancer cell lines (Topczewski et al., 2011).

Synergistic Effects with Verapamil

Investigations into the mechanisms of schweinfurthins' action revealed a synergistic enhancement of growth inhibition when combined with the P-glycoprotein inhibitor verapamil, particularly in glioblastoma multiforme cell lines. This combination did not alter intracellular calcium concentrations, suggesting a P-glycoprotein-independent mechanism for the increased intracellular concentration of schweinfurthin analogs, thereby potentiating their growth inhibitory effects (Sheehy et al., 2015).

Selective Inhibition and Rho Signaling

Schweinfurthin A and its analogs have been found to selectively inhibit the proliferation of cells from central and peripheral nervous system tumors, including glioblastoma multiforme and neurofibromatosis type 1 tumor cells. This selectivity is partly attributed to the inhibition of growth factor–stimulated Rho signaling, which is crucial for cytoskeletal reorganization. The specific inhibition of Rho signaling suggests a targeted approach for schweinfurthin A in tumor cells with minimal effects on normal cells (Turbyville et al., 2010).

Interference with Trans-Golgi-Network Trafficking

Schweinfurthins have been observed to arrest trans-Golgi-network trafficking, leading to endoplasmic reticulum stress and suppression of PI3K activation and mTOR/RheB complex formation. This effect is linked to their binding activity to oxysterol-binding proteins, which play a role in vesicular trafficking. Such interference with cellular trafficking processes highlights a novel approach for targeting oncogenic signaling pathways in cancer therapy (Bao et al., 2015).

Mechanism of Cytotoxicity and Intracellular Quantification

A fluorescent schweinfurthin analogue, 3-deoxyschweinfurthin B-like p-nitro-bis-stilbene, has been utilized to study the mechanisms of schweinfurthins' cytotoxicity. This analogue induced apoptosis markers such as PARP and caspase-9 cleavage and increased the expression of endoplasmic reticulum chaperones, indicating the induction of cellular stress pathways. The use of fluorescent properties allows for the quantification of intracellular levels, offering insights into the cellular uptake and distribution of schweinfurthins (Kuder et al., 2012).

Lipid Modulation and Anticancer Activity

The schweinfurthin family has shown differential cytotoxicity against human cancer cell lines, with ongoing research exploring their effects in animal models of cancer. Schweinfurthins' impact on lipid metabolism, synthesis, and homeostasis is significant, affecting processes such as trafficking from the trans-golgi network and disruption of lipid rafts. These effects underscore the potential of schweinfurthins as novel therapeutic agents targeting the lipid requirements of cancer cells (Koubek et al., 2018).

properties

Product Name

schweinfurthin G

Molecular Formula

C29H36O5

Molecular Weight

464.6 g/mol

IUPAC Name

(2R,4aR,9aR)-7-[(E)-2-[3,5-dihydroxy-4-(3-methylbut-2-enyl)phenyl]ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,5-diol

InChI

InChI=1S/C29H36O5/c1-17(2)6-9-21-22(30)13-19(14-23(21)31)8-7-18-12-20-16-25-28(3,4)26(33)10-11-29(25,5)34-27(20)24(32)15-18/h6-8,12-15,25-26,30-33H,9-11,16H2,1-5H3/b8-7+/t25-,26-,29-/m1/s1

InChI Key

CGJIPMVTBQUUQL-GEDZTWKOSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)O)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)C

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)O)OC4(CCC(C(C4C3)(C)C)O)C)O)C

synonyms

schweinfurthin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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